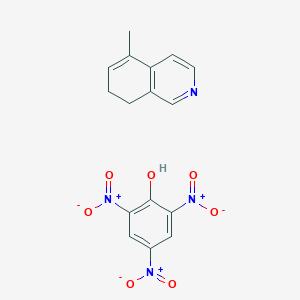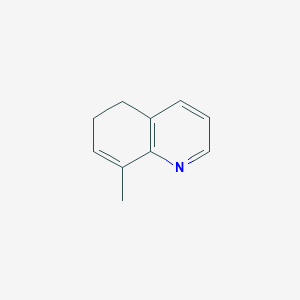
8-Methyl-5,6-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-5,6-dihydroquinoline is a nitrogen-containing heterocyclic compound It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6-dihydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of α,α-dicyanoolefins and acetylenic esters in a 2:1 ratio .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, often utilizing transition metal catalysts to enhance yield and selectivity. The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is also being explored .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-5,6-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
8-Methyl-5,6-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Derivatives of this compound are being investigated for their antimicrobial, anticancer, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 8-Methyl-5,6-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but without the methyl and dihydro modifications.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A fully hydrogenated derivative of quinoline.
Uniqueness: 8-Methyl-5,6-dihydroquinoline is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
60499-21-0 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
8-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
SVNYWSKVFVANCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


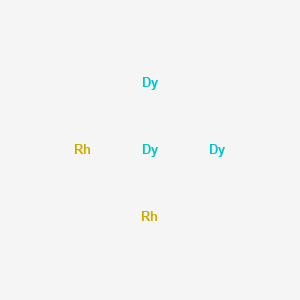
![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)
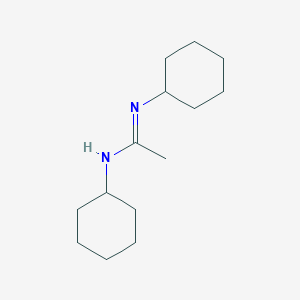
![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)


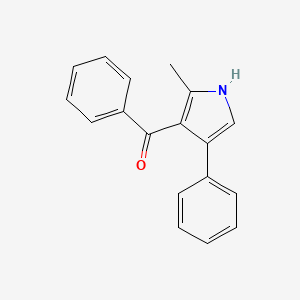
![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
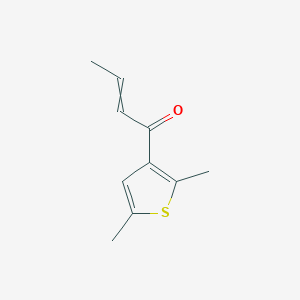
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
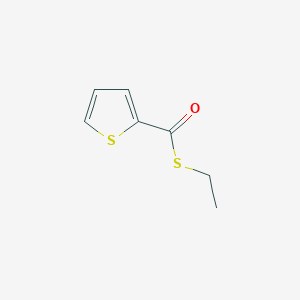
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
